molecular formula C24H24N6O3 B2760562 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2034424-84-3

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2760562
CAS No.: 2034424-84-3
M. Wt: 444.495
InChI Key: AHNPRFPSQWZNKH-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound with a unique structure that combines elements of naphthyridine, piperidine, and pyridopyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one involves multiple steps, starting with the preparation of the naphthyridine core. This is typically achieved through a series of condensation and cyclization reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the pyridopyrimidinone moiety through further cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are of interest for the development of new drugs, particularly in the treatment of bacterial infections and other diseases.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Nalidixic Acid: A related compound with a similar naphthyridine core, used as an antibacterial agent.

    Oxolinic Acid: Another quinolone derivative with enhanced antibacterial activity compared to nalidixic acid.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one is unique due to its combination of structural elements from different classes of compounds, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-3-28-13-19(20(31)17-7-6-15(2)27-22(17)28)23(32)29-11-8-16(9-12-29)30-14-26-21-18(24(30)33)5-4-10-25-21/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPRFPSQWZNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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